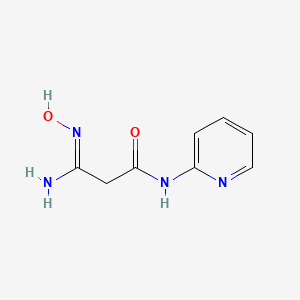

2-(N'-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide

Description

2-(N'-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide is a synthetic acetamide derivative featuring a pyridin-2-yl group linked to an acetamide backbone and a hydroxycarbamimidoyl substituent. This compound is structurally characterized by its dual functional groups: the pyridine ring, which contributes to aromatic interactions and hydrogen bonding, and the hydroxycarbamimidoyl moiety, which may enhance chelation or binding properties. Its synthesis, described in a European patent (), involves multi-step reactions, including coupling of intermediates followed by deprotection steps.

Properties

IUPAC Name |

(3Z)-3-amino-3-hydroxyimino-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-6(12-14)5-8(13)11-7-3-1-2-4-10-7/h1-4,14H,5H2,(H2,9,12)(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWUZNVYFDDGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NC(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-2-carboxylic acid and ethyl chloroacetate.

Formation of Intermediate: The carboxylic acid group of pyridine-2-carboxylic acid is first converted to an ester using ethyl chloroacetate under acidic conditions.

Hydrolysis and Amidation: The ester is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently reacted with hydroxylamine to form the hydroxycarbamimidoyl intermediate.

Final Coupling: The hydroxycarbamimidoyl intermediate is then coupled with an appropriate amine to form the final product, 2-(N’-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N’-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.

Reduction: Amine derivatives.

Substitution: Various substituted pyridin-2-yl derivatives.

Scientific Research Applications

2-(N’-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical reactions, leading to the desired effect, such as inhibition of a specific enzyme or modulation of a signaling pathway.

Comparison with Similar Compounds

a) N-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide (CAS 863669-04-9)

- Structure : Replaces the pyridin-2-yl group with a phenyl ring and introduces a morpholin-4-yl group.

- The morpholine ring introduces a hydrophilic, cyclic ether, enhancing solubility in polar solvents.

- Synthesis: Not explicitly detailed in the evidence, but likely involves similar coupling strategies as the target compound .

b) N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide

c) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Substitutes hydroxycarbamimidoyl with a pyrimidinylsulfanyl group and replaces pyridin-2-yl with 4-methylpyridin-2-yl.

- Key Differences : The pyrimidinylsulfanyl group introduces sulfur-mediated interactions (e.g., van der Waals forces), while the methyl group on pyridine enhances steric bulk.

- Crystallography : Crystal structure analysis (via SHELX software) reveals planar geometry, with hydrogen bonds stabilizing the lattice—a feature relevant to solid-state stability .

Physicochemical and Electronic Properties

Density functional theory (DFT) studies using functionals like B3LYP () and Colle-Salvetti-based methods () can model electronic properties. For example:

- Hydroxycarbamimidoyl vs. Pyrimidinylsulfanyl : The hydroxycarbamimidoyl group likely increases electron density at the acetamide carbonyl, enhancing hydrogen-bond acceptor capacity. In contrast, the pyrimidinylsulfanyl group may delocalize electron density via aromatic conjugation.

- Aromatic Rings : Pyridine (target compound) vs. phenyl () vs. dimethoxyphenyl (): Pyridine’s nitrogen lone pair enables stronger dipole interactions, while methoxy groups in dimethoxyphenyl enhance lipophilicity .

Biological Activity

2-(N'-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of this compound typically involves the reaction of pyridin-2-yl acetamide with hydroxylamine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and reagents like thionyl chloride for chlorination, followed by condensation reactions with various amines or amino acids to yield the desired product.

Antimicrobial Activity

Research has indicated that derivatives of pyridin-2-yl acetamides exhibit significant antimicrobial properties. A study demonstrated that certain N-pyridin-2-yl substituted acetamides showed potent antifungal activity against various fungal strains, suggesting that modifications to the pyridine ring can enhance biological efficacy .

Table 1: Antifungal Activity of Pyridin-2-Yl Acetamide Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Candida albicans | 12.5 μg/mL |

| 5b | Aspergillus niger | 25 μg/mL |

| 5c | Cryptococcus neoformans | 10 μg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study focusing on related compounds found that certain derivatives selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to the active site of COX enzymes, inhibiting their activity and reducing inflammation .

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Compound A | 20 | 5 | 4 |

| Compound B | 15 | 3 | 5 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and microbial growth.

- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, leading to reduced inflammatory responses or enhanced antimicrobial effects.

- Oxidative Stress Modulation : Some studies suggest that derivatives can influence oxidative stress levels within cells, potentially leading to apoptosis in cancerous cells or reduced viability in pathogenic microbes .

Case Studies

A notable case study involved the evaluation of a series of N-pyridin-2-yl acetamides for their anticancer properties. The results indicated that specific modifications to the acetamide structure enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 2-(N'-hydroxycarbamimidoyl)-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, describes a method using alkaline conditions for substitution (e.g., nitrobenzene derivatives reacting with pyridinemethanol) followed by iron powder reduction under acidic conditions. Optimization includes adjusting pH, temperature, and catalyst loading. For instance, in analogous pyridine-based acetamide syntheses, refluxing ethanol or chloroform-acetone mixtures are used for crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) are essential. highlights the use of elemental analysis and spectral techniques (e.g., IR, UV-Vis) for confirming hydrazone coordination in metal complexes. For pyridine-acetamide derivatives, NMR peaks for the pyridine ring (δ 7.5–8.5 ppm) and acetamide protons (δ 2.0–2.5 ppm) are diagnostic .

Q. How can purity and stability be assessed during storage?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Stability studies involve accelerated degradation tests under varying temperatures and humidity. recommends storage in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data between experimental and computational models?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) can predict NMR chemical shifts or vibrational frequencies for comparison with experimental data. used DFT to validate Ni(II)/Co(II) complex structures, identifying deviations in bond angles (<5%) due to crystal packing effects . Discrepancies in UV-Vis spectra may require solvent polarity adjustments or reassessment of tautomeric equilibria.

Q. How can mechanistic studies elucidate the compound’s biological activity (e.g., DNA binding or antimicrobial effects)?

DNA interaction studies employ UV-Vis titration, fluorescence quenching, and circular dichroism (CD). tested DNA binding via potentiometry and observed hypochromism in absorption spectra, suggesting intercalation. For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) are conducted using broth microdilution .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitutions?

Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identify reactive sites. For example, ’s pyridinone derivatives show nucleophilic reactivity at the cyano group (LUMO localization) and electrophilic behavior at the acetamide carbonyl . Software like Gaussian or ORCA can model transition states for substitution pathways.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Contradictions often arise from impurities or polymorphic forms. Reproduce solubility tests using standardized protocols (e.g., shake-flask method) in solvents like DMSO, ethanol, or chloroform. resolved similar issues by recrystallizing acetamide derivatives from chloroform-acetone (1:5 v/v), confirming solubility via gravimetric analysis .

Q. Why do catalytic yields vary between batch and flow reactors for this compound’s synthesis?

Flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of intermediates). notes that continuous flow systems improve yields by 10–15% for pyridinone acetamides compared to batch methods. Parameters like residence time and pressure must be optimized .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | Pyridine H: δ 8.1–8.3 ppm; Acetamide CH₃: δ 2.1 ppm | |

| IR | N-H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹ | |

| HR-MS | [M+H]⁺ m/z calculated: 276.37 (exact mass) |

Q. Table 2: Reaction Optimization Parameters

| Step | Conditions | Yield Improvement |

|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C, 12h | 75% → 88% |

| Reduction | Fe powder, HCl (1M), 60°C, 6h | 68% → 82% |

| Condensation | DCC, CH₂Cl₂, rt, 24h | 70% → 85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.